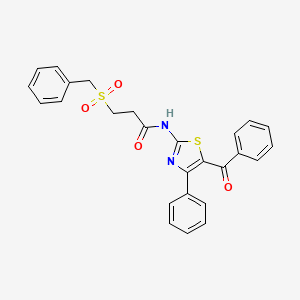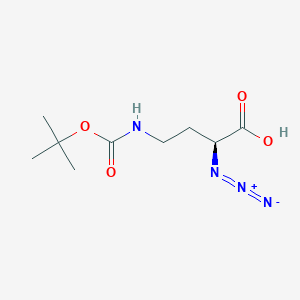
N3-L-Dab(Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-L-Dab(Boc)-OH: is a chemical compound known as N3-L-2,4-diaminobutyric acid (Boc)-OH. It is a derivative of the amino acid 2,4-diaminobutyric acid, which is modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in peptide synthesis and other chemical research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N3-L-2,4-diaminobutyric acid (Boc)-OH typically begins with the amino acid 2,4-diaminobutyric acid.
Protection of Amino Groups: The amino groups of 2,4-diaminobutyric acid are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N3-L-2,4-diaminobutyric acid (Boc)-OH.
Industrial Production Methods: Industrial production of N3-L-2,4-diaminobutyric acid (Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N3-L-2,4-diaminobutyric acid (Boc)-OH can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the Boc protecting group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) to remove the Boc protecting group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N3-L-2,4-diaminobutyric acid (Boc)-OH is widely used in peptide synthesis as a building block for creating peptides and proteins. It is also used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the structure and function of proteins and peptides. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: N3-L-2,4-diaminobutyric acid (Boc)-OH is used in the development of peptide-based therapeutics. It is also utilized in drug discovery and development processes.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the manufacturing of pharmaceuticals and biotechnology products.
Wirkmechanismus
The mechanism of action of N3-L-2,4-diaminobutyric acid (Boc)-OH involves its role as a building block in peptide synthesis. The Boc protecting group helps to protect the amino groups during chemical reactions, allowing for selective modification of the molecule. The compound interacts with various molecular targets and pathways depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
N3-L-2,4-diaminobutyric acid: The unprotected form of the compound.
N3-L-2,4-diaminobutyric acid (Fmoc)-OH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl).
N3-L-2,4-diaminobutyric acid (Cbz)-OH: Another similar compound with a carbobenzyloxy protecting group.
Uniqueness: N3-L-2,4-diaminobutyric acid (Boc)-OH is unique due to its specific Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly useful in peptide synthesis and other chemical research applications.
Eigenschaften
IUPAC Name |
(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMWKZYQNHSSAD-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
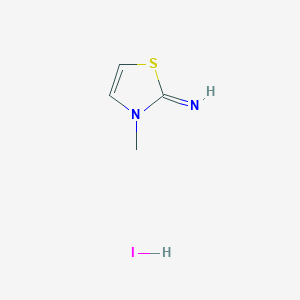
![4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2650229.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)
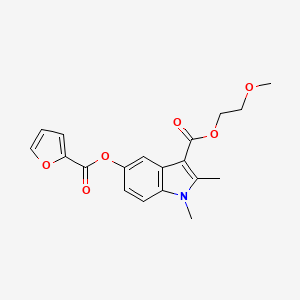
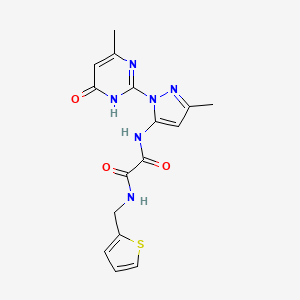
![1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2650236.png)
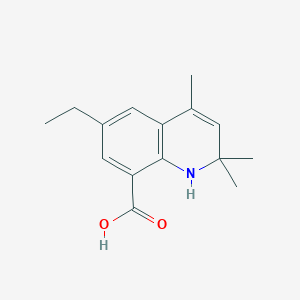


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)

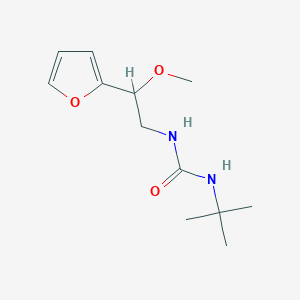
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
